4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide
CAS No.: 898406-04-7
Cat. No.: VC6544708
Molecular Formula: C20H20N2O4S2
Molecular Weight: 416.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898406-04-7 |
|---|---|
| Molecular Formula | C20H20N2O4S2 |
| Molecular Weight | 416.51 |
| IUPAC Name | 4-ethylsulfonyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C20H20N2O4S2/c1-4-28(24,25)17-11-7-15(8-12-17)19(23)22-20-21-18(13(2)27-20)14-5-9-16(26-3)10-6-14/h5-12H,4H2,1-3H3,(H,21,22,23) |
| Standard InChI Key | LXMTUBVZQGUFLG-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Introduction
The compound 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, known for their diverse biological activities, including anticonvulsant, antibacterial, and antifungal properties . This specific compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and an ethylsulfonyl moiety, which contribute to its unique chemical and biological properties.
Synthesis
The synthesis of 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring and the attachment of the methoxyphenyl and ethylsulfonyl groups. The process requires careful control of reaction conditions such as temperature and pH to achieve high yields and purity.
Biological Activities
Thiazole derivatives, including 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide, are of interest in medicinal chemistry due to their potential biological activities. These compounds can act as enzyme inhibitors or modulate receptor functions, leading to various biological effects. The methoxyphenyl group can enhance hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with biological targets.
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